(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBKPAYLXDDCL-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C\1/C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of an imidazolidine-2,4-dione precursor with a dimethylpropylidene reagent in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and cost-effectiveness. Key considerations include the selection of raw materials, process optimization, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs differ in substituent type (alkyl vs. aryl), position, and configuration. Key comparisons include:
*Estimated based on structural similarity.
Key Observations :
- Arylidene vs. Alkylidene : Arylidene derivatives (e.g., 4-methoxybenzylidene) exhibit extended π-conjugation, enhancing UV absorption , whereas alkylidene groups (e.g., isopropyl, dimethylpropylidene) reduce polarity and improve hydrophobicity .
Spectroscopic Properties
Ultraviolet-Visible (UV-Vis) Absorption
Data from and highlight substituent-dependent absorption profiles:
*Estimated based on alkylidene analogs.
Key Observations :
- Arylidene derivatives (e.g., 4f, 3b) show bathochromic shifts and higher ε values due to conjugation, making them superior UV filters compared to alkylidene derivatives .
- The target compound’s alkylidene group likely limits its UV absorption range, but its photostability may compensate for lower ε values .
Nuclear Magnetic Resonance (NMR)
- C5 Substituent Effects: In (Z)-5-(4-hydroxybenzylidene) derivatives, C6 carbon shifts upfield by +7.6 ppm compared to non-hydroxylated analogs, indicating electronic modulation by substituents .
- Steric Influence : The 2,2-dimethylpropylidene group in the target compound may cause distinct ¹³C NMR shifts in the imidazolidine ring (C2, C4, C5), as seen in similar alkylidene derivatives .
Physicochemical Properties
Solubility and Stability
- Water Solubility : The target compound’s bulky alkyl group likely reduces water solubility compared to polar derivatives like LPSF/FZ4 (S <1 μg/mL) . However, it may outperform arylidene analogs in lipid-rich formulations due to hydrophobicity.
- Photostability : Unlike arylidene derivatives, which degrade via geometric isomerization , the target’s alkylidene group may enhance stability under UV exposure.
Thermal Properties
- Melting Point : Alkylidene derivatives (e.g., 5-isopropyl, 83–85°C ) generally have lower melting points than arylidene analogs (e.g., 4-methoxybenzylidene, 176–178°C ), suggesting weaker intermolecular forces.
Biological Activity
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione is a member of the imidazolidine family, which has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 304658-99-9
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 172.19 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of suitable starting materials under controlled conditions. A common synthetic route includes the reaction of an imidazolidine-2,4-dione precursor with a dimethylpropylidene reagent in the presence of a catalyst. Key parameters such as temperature and solvent choice are optimized to achieve high yield and purity .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes linked to disease pathways.
- Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways.
- Gene Expression Regulation : By affecting transcription factors or other regulatory proteins, it can alter gene expression profiles in target cells .
Antimicrobial Properties
Research indicates that imidazolidine derivatives exhibit antimicrobial activity. Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study on Lymphoid-Specific Tyrosine Phosphatase (LYP)
A study investigated the design and synthesis of imidazolidine derivatives as LYP inhibitors. One derivative displayed significant inhibitory activity (IC50 = 6.95 μM), indicating that similar compounds could potentially modulate immune responses relevant to autoimmune diseases. The findings suggest that this compound may possess comparable inhibitory effects due to structural similarities .
Antimicrobial Evaluation
Another study explored the antimicrobial efficacy of various imidazolidine derivatives against common pathogens. Although specific data on this compound was not highlighted, the results indicated promising activity for related compounds against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other imidazolidine derivatives.
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| (5Z)-5-(2,2-Dimethylpropylidene) | Potentially active | Limited evidence | Possible |
| Imidazolidine-2,4-dione derivative | Active | Significant | Strong |
| 5-Benzylideneimidazolidine-2,4-dione | Active | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione, and how can stereochemical purity be ensured?
- Methodology : A one-pot dehydrative cyclization of amino acids (e.g., L-valine) with urea, using catalysts like DPPOX, is commonly employed for hydantoin derivatives . To ensure Z-configuration and prevent racemization, reaction conditions (temperature, solvent polarity, and catalyst stoichiometry) must be optimized. Chiral HPLC or circular dichroism (CD) spectroscopy can verify stereochemical integrity .
Q. How can the crystal structure and hydrogen-bonding network of this compound be resolved experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, hydantoin derivatives often exhibit planar imidazolidine rings and form supramolecular tapes via N–H⋯O and O–H⋯O hydrogen bonds . Twinning issues (e.g., inversion twins) require careful refinement using software like SHELX .
Q. What spectroscopic techniques are suitable for characterizing the electronic and structural properties of this compound?
- Methodology :
- NMR : H and C NMR can identify substituent effects (e.g., deshielding of carbonyl groups at δ 170–180 ppm) .
- FT-IR : Stretching frequencies for C=O (~1750 cm) and N–H (~3200 cm) confirm hydantoin core integrity .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and electronic properties. Molecular docking against targets like EGFR or cyclooxygenase-2 (COX-2) evaluates binding affinities, guided by known hydantoin derivatives' antitumor and anti-inflammatory activities .
Q. What strategies resolve contradictions in biological activity data caused by stereochemical or regiochemical variations?
- Methodology :
- Stereoisomer Separation : Use chiral stationary phases in HPLC to isolate enantiomers .
- Structure-Activity Relationship (SAR) : Compare Z/E isomers or substituent-modified analogs in bioassays (e.g., IC values in cancer cell lines) .
- Crystallographic Data : Correlate hydrogen-bonding motifs (e.g., N–H⋯O interactions) with solubility and membrane permeability .
Q. How can supramolecular interactions influence the compound’s physicochemical stability in drug formulation studies?
- Methodology : Analyze crystal packing via SCXRD to identify π-π stacking or hydrophobic interactions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while solubility studies in simulated biological fluids (e.g., PBS) inform formulation strategies .
Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
